molecular formula C10H21O5P B104338 tert-Butyl diethylphosphonoacetate CAS No. 27784-76-5

tert-Butyl diethylphosphonoacetate

Cat. No.: B104338
CAS No.: 27784-76-5
M. Wt: 252.24 g/mol
InChI Key: NFEGNISFSSLEGU-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl diethylphosphonoacetate can be synthesized through the reaction of tert-butyl bromoacetate with triethyl phosphite . The process involves warming triethyl phosphite to 90°C under a nitrogen atmosphere in a three-necked round-bottomed flask. tert-Butyl bromoacetate is then added dropwise over two hours. The mixture is stirred at 90°C for about four hours and then cooled to room temperature. The resulting mixture is distilled under vacuum to remove low-boiling compounds, yielding this compound as a colorless liquid with a 97% yield .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring the reaction conditions are carefully controlled to maintain high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl diethylphosphonoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Diethyl phosphonoacetate
  • tert-Butyl bromoacetate
  • Triethyl phosphite
  • Diethyl (tert-butoxycarbonylmethyl)phosphonate

Uniqueness: tert-Butyl diethylphosphonoacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its versatility in organic synthesis and its applications in medicinal chemistry make it a valuable compound in scientific research .

Properties

IUPAC Name

tert-butyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-6-13-16(12,14-7-2)8-9(11)15-10(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEGNISFSSLEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378639
Record name tert-Butyl diethylphosphonoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27784-76-5
Record name tert-Butyl diethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Diethylphosphonoacetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name t-Butyl diethyl phosphonoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethyl phosphite (485 g) is warmed up to 90° C. under N2 atmosphere in a three-necked round-bottomed flask, and t-butyl bromoacetate (541 g) is added dropwise into the system within 2 h. Then the mixture is kept stirring at 90° C. for around 4 h, and then cooled to room temperature. The obtained mixture is distilled under vacuo to remove compounds with low boiling point, and the residue is collected as a colorless liquid compound 5 in 97% yield (680 g) and >98% GC purity.
Quantity
485 g
Type
reactant
Reaction Step One
Quantity
541 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl diethylphosphonoacetate (75.0 g, 297.32 mmol) was added dropwise to a suspension of sodium hydride (8.03 g, 334.58 mmol) in DMF (450 mL) at 0° C. under nitrogen. The mixture was stirred at 0° C. for 0.5 h and at room temperature for 0.5 h. 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (20.68 g, 74.34 mmol) in DMF (50 mL) was added dropwise to the reaction mixture and the reaction was heated to 60° C. and stirred for 16 h. The reaction was cooled to room temperature, poured into H2O and extracted with ethyl acetate. The organic layers were combined and washed with water. The organic layer was dried, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (ethyl acetate/hexane, 3:7) to give 4-[2-tert-Butoxycarbonyl -2-(diethoxy-phosphoryl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester and unreacted t-butyl diethylphosphonoacetate. The product was 47% pure by HPLC. The product was further purified by vacuum distillation to give 77% purity. This mixture was taken on to the next reaction.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
20.68 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tert-Butyl diethylphosphonoacetate in the synthesis of the target compounds?

A: this compound serves as a crucial reagent in the synthesis of the methylene analogue of uridine-4-phosphate (U-4-P), referred to as compound 1 in the study []. The reaction involves the sodium salt of this compound reacting with a protected, 4-O-activated uridine derivative. This reaction leads to the formation of a phosphonate ester intermediate, which upon subsequent deprotection and decarboxylation, yields the desired methylene analogue of U-4-P.

Q2: Are there any stability concerns regarding the synthesized methylene analogue of U-4-P (compound 1)?

A: Yes, the research paper highlights that the synthesized methylene analogue of U-4-P (compound 1) exhibits limited stability []. It tends to undergo relatively facile dephosphonylation, potentially through a metaphosphate intermediate. This inherent instability posed a challenge for further studies and applications of this particular compound.

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